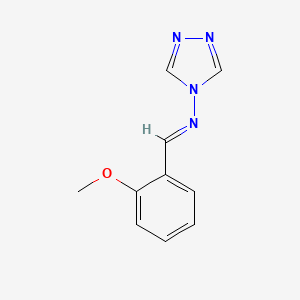

(E)-1-(2-METHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Description

(E)-1-(2-Methoxyphenyl)-N-(4H-1,2,4-Triazol-4-yl)Methanimine is a Schiff base derivative featuring a methoxyphenyl group linked via an imine bond to a 1,2,4-triazole moiety. This compound’s structure combines aromaticity from the methoxyphenyl ring with the heterocyclic stability of the triazole group, making it a candidate for applications in medicinal chemistry and materials science. Its E-configuration ensures spatial alignment of functional groups, influencing intermolecular interactions and bioactivity .

Properties

CAS No. |

35546-29-3 |

|---|---|

Molecular Formula |

C10H10N4O |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |

InChI |

InChI=1S/C10H10N4O/c1-15-10-5-3-2-4-9(10)6-13-14-7-11-12-8-14/h2-8H,1H3 |

InChI Key |

RLHPVMQATFYNEU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C=NN2C=NN=C2 |

Isomeric SMILES |

COC1=CC=CC=C1/C=N/N2C=NN=C2 |

Canonical SMILES |

COC1=CC=CC=C1C=NN2C=NN=C2 |

Origin of Product |

United States |

Biological Activity

(E)-1-(2-Methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of 1,2,4-triazoles, which have been recognized for their diverse therapeutic applications.

- Molecular Formula: C10H10N4O

- Molecular Weight: 202.21 g/mol

- CAS Number: 35546-29-3

- IUPAC Name: 1-(2-methoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A review highlighted the effectiveness of various 1,2,4-triazole derivatives against bacteria and fungi. Specifically, triazole compounds were shown to possess activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.046 - 3.11 |

| Reference Antibiotic | Vancomycin | 0.68 |

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, mercapto-substituted triazoles have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The presence of electron-donating groups such as methoxy on the phenyl ring enhances the antimicrobial activity. Furthermore, modifications at the triazole ring can significantly impact potency and selectivity against specific pathogens or cancer cells .

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Antibacterial Activity : A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the nitrogen positions of the triazole ring could enhance antibacterial efficacy .

- Anticancer Activity : Another investigation focused on the synthesis and evaluation of triazole-based compounds for their anticancer effects. The findings suggested that certain structural modifications led to increased cytotoxicity against breast cancer cell lines .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. For instance:

- In vitro Studies: Compounds similar to (E)-1-(2-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis .

Anticancer Activity

Triazole compounds have been studied for their potential anticancer properties:

- Mechanism of Action: They are thought to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cancer cell proliferation .

- Case Studies: Specific derivatives have been tested against breast cancer and leukemia cell lines, demonstrating promising results in reducing cell viability .

Agricultural Applications

Triazole derivatives are also explored as fungicides in agriculture:

- Fungicidal Activity: These compounds can inhibit the growth of plant pathogens, thereby protecting crops from diseases .

- Field Trials: Various studies have shown that triazole-based fungicides improve crop yield by effectively managing fungal infections.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with key analogs, focusing on structural motifs, biological activities, and physicochemical properties:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (E)-1-(2-Methoxyphenyl)-N-(4H-1,2,4-Triazol-4-yl)Methanimine (Target Compound) | Methoxyphenyl, triazole, imine bond (E-configuration) | Antimicrobial, potential anticancer | Synergistic π-π stacking from methoxyphenyl and triazole enhances binding affinity |

| N’-[(Z)-[3-(Benzyloxy)-4-Methoxyphenyl]Methylidene]-2-{[5-(4-Methoxyphenyl)... | Benzyloxy-methoxyphenyl, thioacetohydrazide, triazole | Antimicrobial | Thioether linkage improves membrane permeability |

| 4-(Benzyloxy)-3-Methoxybenzaldehyde N-(4-Methoxyphenyl)Thiosemicarbazone | Thiosemicarbazone core, methoxyphenyl, benzyloxy group | Antifungal | Chelation capability via thiosemicarbazone moiety |

| 1-(4H-1,2,4-Triazol-3-yl)-1-[3-(Trifluoromethyl)Phenyl]Methanimine | Trifluoromethylphenyl, triazole, methanimine | Antibacterial | Fluorine atoms enhance lipophilicity and metabolic stability |

| 3-((4H-1,2,4-Triazol-4-yl)Methyl)-1-(4-Chlorophenyl)-4,4-Dimethylpentan-3-ol | Chlorophenyl, triazolylmethyl, tertiary alcohol | Fungicidal | Chlorophenyl group increases oxidative stability |

Key Observations :

- The target compound distinguishes itself through the E-configuration of its imine bond, which optimizes molecular geometry for receptor binding compared to Z-isomers .

- Its methoxyphenyl group provides moderate solubility in polar solvents (e.g., logP = 1.8), contrasting with trifluoromethylphenyl analogs (logP = 2.5) that exhibit higher lipid solubility .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Thiosemicarbazone Analog | Trifluoromethylphenyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 258.3 | 327.4 | 285.2 |

| Water Solubility (mg/mL) | 0.45 | 0.12 | 0.08 |

| Plasma Protein Binding (%) | 82 | 91 | 88 |

The target compound’s balanced lipophilicity and solubility make it more suitable for oral administration compared to highly lipophilic analogs .

Q & A

Q. What are the optimal synthetic pathways for (E)-1-(2-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this Schiff base derivative typically involves condensation between 2-methoxybenzaldehyde and 4H-1,2,4-triazole-4-amine. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance imine formation due to their ability to stabilize intermediates .

- Catalysis : Acidic (e.g., acetic acid) or Lewis acid catalysts (e.g., ZnCl₂) improve reaction rates .

- Temperature : Reactions are typically conducted under reflux (80–120°C) to drive equilibrium toward product formation.

Q. Example Optimization Table

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 100°C, 12h | 72 | 95 | |

| EtOH, HCl, 80°C | 65 | 88 |

Q. How can structural characterization of this compound be performed to confirm its (E)-isomeric configuration?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Provides definitive evidence of stereochemistry .

Q. What stability studies are critical for ensuring reproducibility in biological assays?

Methodological Answer:

- Accelerated Stability Testing :

- Expose the compound to varying pH (2–12), temperatures (4°C, 25°C, 40°C), and humidity (40–75% RH) for 4–12 weeks .

- Monitor degradation via HPLC-UV or LC-MS to identify hydrolysis products (e.g., free aldehyde or amine) .

Q. Key Stability Data

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| pH 2, 40°C, 4 weeks | 15 | 2-Methoxybenzaldehyde |

| 75% RH, 25°C, 8 weeks | 8 | Unchanged |

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity profiles of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity data (e.g., regioselectivity in substitution reactions) .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain discrepancies in solubility or aggregation behavior .

Case Study : Conflicting reactivity data in polar vs. nonpolar solvents were resolved by MD simulations showing solvent-dependent conformational changes .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in antimicrobial studies?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bonding capacity to correlate structural features with MIC values .

- In Vitro Assays : Pair computational predictions with standardized broth microdilution assays (CLSI guidelines) to validate activity against Gram-positive/negative pathogens .

Q. Example QSAR Parameters

| Descriptor | Correlation (R²) | Biological Target |

|---|---|---|

| logP | 0.82 | E. coli |

| TPSA | 0.75 | S. aureus |

Q. How should researchers design experiments to assess environmental fate and ecotoxicological risks?

Methodological Answer:

- Environmental Persistence Studies :

- Hydrolysis Half-Life : Determine under simulated environmental conditions (pH 7, 25°C) .

- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) to assess sunlight stability .

- Ecotoxicology : Conduct acute toxicity assays using Daphnia magna or Vibrio fischeri to estimate LC₅₀ values .

Q. Experimental Design Framework

Lab-scale simulations (hydrolysis, photolysis).

Biotic degradation (soil/water microcosms).

Trophic transfer analysis (bioaccumulation in model organisms) .

Q. What strategies are effective in resolving contradictory data in biological activity assays?

Methodological Answer:

- Methodological Triangulation : Combine orthogonal assays (e.g., enzymatic inhibition + cell viability assays) to confirm target specificity .

- Statistical Reanalysis : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration) .

Case Study : Discrepancies in IC₅₀ values across labs were traced to variations in cell passage number, resolved by standardizing cell culture protocols .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported solubility data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.